molecular formula C23H23NO4S B082762 Pimethixene maleate CAS No. 13187-06-9

Pimethixene maleate

Cat. No.: B082762
CAS No.: 13187-06-9
M. Wt: 409.5 g/mol
InChI Key: IPANUAHQWFDVAG-BTJKTKAUSA-N
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Mechanism of Action

Target of Action

Pimethixene maleate is a highly potent antagonist of several receptors, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, dopamine D2 and D4.4 as well as muscarinic M1 and M2 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of mood and cognition.

Mode of Action

As an antagonist, this compound binds to its target receptors and blocks their activation . This prevents the normal response that would occur upon receptor activation, thereby modulating the physiological processes controlled by these receptors.

Biochemical Pathways

For instance, by blocking 5-HT (serotonin) receptors, it may affect serotonin signaling pathways, which are involved in mood regulation and other neurological functions .

Pharmacokinetics

It is known that the compound is administered orally , suggesting that it is absorbed through the gastrointestinal tract

Result of Action

This compound’s antagonistic action on its target receptors results in a variety of molecular and cellular effects. For instance, it has been reported to have antihistamine and anticholinergic properties, and it can act as a bronchodilator . It was also developed to treat hyperactivity, anxiety, sleep disorders, and allergy .

Preparation Methods

Pimethixene maleate can be synthesized through various synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with thioxanthene-9-carbaldehyde in the presence of a reducing agent to form the intermediate 1-methyl-4-(thioxanthen-9-ylidene)piperidine. This intermediate is then reacted with maleic acid to form the maleate salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Pimethixene maleate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur atom in the thioxanthene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the carbonyl group in the piperidine ring.

    Substitution: Various substitution reactions can occur at the aromatic rings or the piperidine nitrogen.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pimethixene maleate has a wide range of scientific research applications:

Comparison with Similar Compounds

Pimethixene maleate is unique due to its multi-target antagonism, which makes it effective in treating a variety of conditions. Similar compounds include:

This compound stands out due to its high potency and broad receptor antagonism, making it a versatile compound in both research and therapeutic applications .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANUAHQWFDVAG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045863
Record name Pimethixene maleate
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Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13187-06-9, 314-03-4
Record name Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
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Record name Pimethixene maleate
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Record name PIMETHIXENE MALEATE
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Record name Pimethixene maleate
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Record name 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate
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Record name PIMETHIXENE MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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